molecular formula C23H29N3O3S B2506654 N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851719-27-2

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2506654
CAS RN: 851719-27-2
M. Wt: 427.56
InChI Key: PQRXUALFDGDODL-UHFFFAOYSA-N
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Description

The compound "N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic molecule that appears to be related to a family of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the coupling of sulfonamide groups with aromatic or heteroaromatic rings. For instance, the Sonogashira cross-coupling reaction was used to synthesize N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which suggests that similar palladium-catalyzed coupling reactions could be employed in the synthesis of the target compound . Additionally, the synthesis of pyrazole methanesulfonates, as mentioned in another study, indicates that the pyrazole ring can be functionalized with sulfonamide groups to achieve desired biological activities .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen) revealed different rotational isomers, with the most stable form being identified through spectroscopic methods and theoretical computations . Similarly, the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides were studied, showing how the torsion angles and the presence of substituents affect the overall conformation and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often influenced by their functional groups. The presence of a pyrazole ring, as seen in the synthesis of novel pyrazole methanesulfonates, suggests that the target compound may also exhibit reactivity typical of pyrazoles, such as nucleophilic substitution or addition reactions . The reactivity can be further modified by the presence of substituents on the aromatic rings or the pyrazole moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their molecular structure. For instance, the vibrational and NMR spectroscopic studies of msen provided insights into the compound's stability and conformational preferences . The insecticidal activity of pyrazole methanesulfonates, along with their acute mammalian toxicity, indicates that the target compound may also possess similar biological properties, which are influenced by its physical and chemical characteristics .

Scientific Research Applications

Sulfonamide Inhibitors: A Patent Review 2013-Present

This review highlights sulfonamide compounds as a significant class of synthetic bacteriostatic antibiotics, exploring their therapeutic applications beyond bacterial infections, including roles in cancer, glaucoma, inflammation, and Alzheimer’s disease treatments. The diverse utility of sulfonamides underscores their importance in drug discovery and the potential for "N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" in similar applications (Gulcin & Taslimi, 2018).

Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes: A Re-evaluation

This review discusses the potency and selectivity of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms. Understanding these interactions is crucial for predicting drug-drug interactions and could be relevant for assessing the metabolic stability and potential inhibitory effects of "N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" on specific CYP isoforms (Khojasteh et al., 2011).

Homogeneous Functionalization of Methane

Exploring the "grand challenge" of converting methane to functionalized products, this comprehensive review might indirectly relate to the methodologies that could be applied to the functionalization of complex molecules like "N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide." Understanding the direct reactions with methane and classification of various reports based on practical and mechanistic considerations could provide a foundation for similar research on other complex molecules (Gunsalus et al., 2017).

properties

IUPAC Name

N-[3-[2-(2-ethylbutanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(20-13-8-7-10-16(20)3)15-21(24-26)18-11-9-12-19(14-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRXUALFDGDODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(2-ethylbutanoyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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